4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

描述

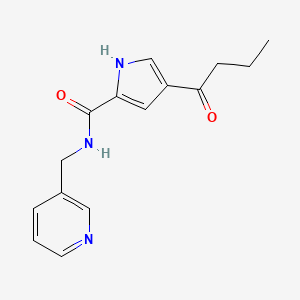

Structure

3D Structure

属性

IUPAC Name |

4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-4-14(19)12-7-13(17-10-12)15(20)18-9-11-5-3-6-16-8-11/h3,5-8,10,17H,2,4,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJLMLOBQUVOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330712 | |

| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478259-70-0 | |

| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, a compound with the CAS number 1022543-36-7, belongs to the class of pyrrole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₇N₃O₂

- Molecular Weight : 271.32 g/mol

- Structure : The compound features a pyrrole ring substituted with a butyryl group and a pyridinylmethyl moiety, which is crucial for its biological interactions.

Analgesic Activity

Recent studies have indicated that compounds containing the pyrrole structure exhibit significant analgesic properties. For instance, bioconjugates synthesized from pyrrole derivatives have shown promising results in pain relief tests. The analgesic activity was evaluated using the Paw Pressure test (Randall–Selitto test), revealing that these compounds could effectively reduce pain responses in animal models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. The compound's structure allows it to interact with inflammatory mediators, potentially reducing white blood cell accumulation in inflamed tissues. For example, related studies have shown that similar pyrrole derivatives can inhibit pro-inflammatory cytokines and modulate immune responses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with inflammatory pathways, thereby reducing inflammation and pain.

- Receptor Modulation : It is hypothesized that this compound interacts with specific receptors involved in pain perception and inflammatory responses.

- Gene Expression Regulation : By modulating the expression of genes related to inflammation and cell survival, this compound could exert protective effects against tissue damage.

Case Studies and Research Findings

Several studies have investigated the effects of pyrrole derivatives on biological systems:

- Pain Relief Studies : In a study evaluating various pyrrole derivatives for analgesic activity, compounds similar to this compound were found to significantly reduce pain in animal models, suggesting potential clinical applications for pain management .

- Inflammation Models : Research indicated that certain pyrrole-based compounds could decrease the expression of inflammatory markers in vitro and in vivo, supporting their use as anti-inflammatory agents .

- Cancer Research : Investigations into related compounds showed promise in inhibiting cancer cell proliferation and inducing apoptosis through various signaling pathways .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₂ |

| Molecular Weight | 271.32 g/mol |

| Analgesic Activity | Significant pain relief in animal models |

| Anti-inflammatory Effects | Reduced white blood cell accumulation |

| Anticancer Properties | Induction of apoptosis in cancer cells |

| Mechanisms | Enzyme inhibition, receptor modulation |

科学研究应用

1. Anti-cancer Properties

Recent studies have highlighted the potential of pyrrole derivatives, including 4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, in cancer treatment. Research indicates that compounds with pyrrole and pyridine moieties exhibit significant anticancer activity across various cell lines. For instance, a review of literature from 2018 to 2023 demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells, suggesting their utility in therapeutic applications against malignancies such as breast and liver cancer .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study involving fused pyrrole derivatives revealed promising results in inhibiting pro-inflammatory cytokines in vitro. The docking studies suggested a favorable binding mode to COX-2, a target for anti-inflammatory drugs, indicating that derivatives like this compound may act as effective anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrole derivatives with butyric anhydride and pyridine-based reagents. The resulting compound can be modified to enhance its biological activity or selectivity for specific targets.

Case Studies

| Study | Findings | |

|---|---|---|

| Anti-cancer Activity | Investigated the effects of pyrrole derivatives on various cancer cell lines (MCF-7, HepG2) | Demonstrated significant cytotoxicity and potential for drug development |

| Anti-inflammatory Activity | Evaluated the inhibition of pro-inflammatory cytokines using docking studies | Confirmed potential as a COX-2 inhibitor, suggesting therapeutic relevance |

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide with structurally related pyrrole-2-carboxamide derivatives, emphasizing substituent effects, biological activities, and applications.

Table 1: Structural and Functional Comparison of Pyrrole-2-carboxamide Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Butyryl vs. Benzoyl : The benzoyl group in Compound 1 and related analogs enhances hydrophobicity, enabling interactions with hydrophobic protein pockets (e.g., p53-MDM2 binding ). In contrast, the butyryl group may balance hydrophobicity and flexibility for broader target compatibility.

- Halogenation : Bromo substituents (e.g., 4-bromo, 4,5-dibromo) improve DNA-binding capacity, as seen in DNA gyrase inhibitors , while methoxy groups enhance solubility .

Pyridinyl Position :

- The 3-pyridinylmethyl group in the target compound may facilitate hydrogen bonding with biological targets compared to the 4-pyridinylmethyl variant , which could alter steric interactions.

Natural vs. Synthetic Derivatives :

- Natural pyrrole derivatives (e.g., 4-bromo-N-(butoxymethyl)-1H-pyrrole-2-carboxamide) exhibit anti-biofouling and antibacterial activities , whereas synthetic analogs often target specific enzymes (e.g., DNA gyrase) or cancer pathways .

Research Findings and Implications

- Anticancer Potential: Compound 1 (tetrasubstituted pyrrole) demonstrated synergistic effects with nutlin-3a in melanoma cells, suggesting that 4-butyryl analogs could be optimized for p53 pathway modulation .

- Antibacterial Applications : The dibromo-thiazole derivative (IC₅₀ ~ 0.5–2 μM against DNA gyrase) highlights the role of halogenation in targeting bacterial enzymes .

- Toxicity Considerations : Unlike the banned urea derivative Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)-urea), pyrrole-2-carboxamides show reduced systemic toxicity, making them safer candidates for development .

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 3-pyridinylmethyl moiety into pyrrole-2-carboxamide derivatives?

- Methodological Answer : The 3-pyridinylmethyl group can be introduced via reductive amination or nucleophilic substitution. For example, coupling 3-(aminomethyl)pyridine with activated pyrrole-2-carboxylic acid derivatives (e.g., acid chlorides or mixed carbonates) under anhydrous conditions (e.g., DMF, DCM) with coupling agents like HATU or EDC/HOBt. Purification via flash chromatography (silica gel, EtOAc/hexanes) ensures removal of unreacted amines .

- Key Considerations : Monitor reaction progress by TLC or LCMS to avoid over-alkylation. Steric hindrance from the butyryl group may necessitate elevated temperatures (60–80°C) .

Q. How can researchers validate the structural integrity of 4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions. For example:

- ¹H NMR : Pyridinyl protons appear as a multiplet (δ 8.5–7.5 ppm); pyrrole protons resonate at δ 6.3–7.0 ppm.

- ¹³C NMR : Carbonyl signals (butyryl C=O at ~δ 170 ppm; carboxamide C=O at ~δ 165 ppm).

- HRMS/ESI-MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. What safety protocols are critical for handling pyrrole-2-carboxamide derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile bases (e.g., pyridine derivatives).

- Disposal : Neutralize acidic/basic waste before disposal; consult institutional guidelines for halogenated solvents .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, MeOH, EtOAc, hexanes) at 25°C.

- DSC Analysis : Differential scanning calorimetry identifies polymorphic forms affecting solubility.

- Co-Solvency : Optimize DMSO-water mixtures (e.g., 10% DMSO) for biological assays .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against DNA gyrase (E. coli) via supercoiling assay (IC₅₀ determination).

- Cellular Assays : Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay, 48–72 hr exposure).

- SAR Optimization : Modify the butyryl chain length (C2–C6) and pyridinyl substituents (e.g., 4- vs. 3-position) to correlate structure with activity .

Q. How can computational modeling guide the design of analogs with enhanced target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., kinase ATP-binding pockets).

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability.

- QSAR : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data .

Q. What strategies mitigate batch-to-batch variability in pyrrole-2-carboxamide synthesis?

- Methodological Answer :

- Process Control : Standardize reaction parameters (temperature, stirring rate) using automated reactors (e.g., ChemRxn Scheduler).

- Quality Metrics : Enforce strict HPLC purity thresholds (>95%, C18 column, 0.1% TFA/MeCN gradient).

- Crystallization : Optimize solvent systems (e.g., EtOH/H₂O) to isolate a single polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。